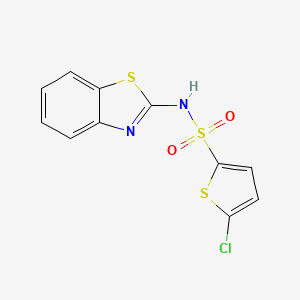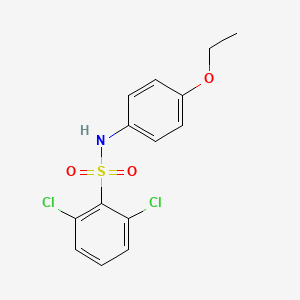![molecular formula C16H15FN2O3S B5776730 N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B5776730.png)
N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide involves the inhibition of the activity of carbonic anhydrases by binding to their active site. This leads to a decrease in the production of bicarbonate ions, which are essential for various physiological processes. The inhibition of carbonic anhydrases has also been linked to the anti-inflammatory and antitumor properties of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to exhibit potent inhibitory activity against several isoforms of carbonic anhydrases, which are involved in various physiological processes such as acid-base balance, bone resorption, and fluid secretion. The inhibition of carbonic anhydrases by the compound has also been linked to the anti-inflammatory and antitumor properties of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide has several advantages and limitations for lab experiments. One of the advantages is its potent inhibitory activity against several isoforms of carbonic anhydrases, making it a potential candidate for the development of new drugs. However, one of the limitations is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide. One of the directions is to investigate its potential applications in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and osteoporosis. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to elucidate its mechanism of action and its effects on other physiological processes.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide involves the reaction of 4-fluoroaniline with cyclopropylcarbonyl chloride to form N-cyclopropyl-4-fluoroaniline, which is then reacted with benzenesulfonyl chloride to form this compound. The yield of the compound can be optimized by controlling the reaction conditions such as temperature, solvent, and reagent ratios.
Applications De Recherche Scientifique
N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide has shown promising results in various scientific research applications. It has been reported to exhibit potent inhibitory activity against several enzymes such as carbonic anhydrases, which are involved in various physiological processes such as acid-base balance, bone resorption, and fluid secretion. The compound has also been found to possess anti-inflammatory and antitumor properties, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-cyclopropyl-3-[(4-fluorophenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c17-12-4-6-14(7-5-12)19-23(21,22)15-3-1-2-11(10-15)16(20)18-13-8-9-13/h1-7,10,13,19H,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAVLOBUZURIOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5776652.png)
![6-chloro-2-(3-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5776659.png)




![3-chloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B5776672.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5776704.png)

![6-[(4-bromophenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5776713.png)
amino]carbonyl}amino)benzoate](/img/structure/B5776719.png)
![2-(benzyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5776740.png)
